2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile
Description
Properties
Molecular Formula |
C11H13N3 |
|---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-methyl-6-pyrrolidin-1-ylpyridine-3-carbonitrile |
InChI |
InChI=1S/C11H13N3/c1-9-10(8-12)4-5-11(13-9)14-6-2-3-7-14/h4-5H,2-3,6-7H2,1H3 |
InChI Key |
SFGKPOLUBRLPGI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)N2CCCC2)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile typically involves the reaction of 2-methyl-6-chloronicotinonitrile with pyrrolidine under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: The pyrrolidine ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, modulating their activity. The nitrile group can also participate in hydrogen bonding and other interactions, influencing the compound’s overall biological activity.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Bioactivity: 2-Fluoro analogs (e.g., 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile) prioritize synthetic utility over biological applications . Amino groups at position 2 (e.g., 2-Amino-6-(aryl)nicotinonitrile) correlate with moderate cytotoxicity, likely due to enhanced hydrogen bonding .
Role of Pyrrolidinyl Groups :
- Pyrrolidine at position 6 improves solubility and pharmacokinetic (PK) profiles compared to unsubstituted or aryl-substituted analogs .
Nitrile Functionality: The nitrile group at position 3 may act as a hydrogen bond acceptor or participate in click chemistry for bioconjugation, though specific data for this compound is lacking .
Q & A
Synthetic Methodologies
Basic Question: Q. What are the foundational synthetic routes for 2-Methyl-6-(pyrrolidin-1-yl)nicotinonitrile? Answer: The compound can be synthesized via nucleophilic substitution or cyclization reactions. For example, nicotinonitrile derivatives are often prepared by reacting halogenated pyridines with amines (e.g., pyrrolidine) under reflux conditions. Reaction progress is monitored using TLC, and purification involves filtration, solvent evaporation, or column chromatography .
Advanced Question: Q. How can catalytic systems or solvent selection be optimized to enhance regioselectivity in the synthesis of this compound? Answer: Optimization requires systematic screening of catalysts (e.g., Pd-based for cross-coupling) and solvents (polar aprotic solvents like DMF for improved solubility). Kinetic studies via HPLC or in situ IR spectroscopy can identify intermediates, while DFT calculations predict regioselectivity trends. For example, malononitrile dimer-based syntheses highlight the role of solvent polarity in stabilizing transition states .
Structural Characterization
Basic Question: Q. What analytical techniques are essential for confirming the structure of this compound? Answer: Key techniques include:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions.
- High-resolution mass spectrometry (HRMS) for exact mass confirmation (e.g., observed m/z 201.13 for similar compounds) .
- X-ray crystallography using programs like SHELXL for absolute configuration determination .
Advanced Question: Q. How can researchers resolve discrepancies between experimental NMR data and computational predictions for this compound? Answer: Contradictions arise from dynamic effects (e.g., rotamers) or solvent interactions. Strategies include:
- Variable-temperature NMR to identify conformational changes.
- Comparative analysis with density functional theory (DFT)-generated chemical shifts.
- Cross-validation via 2D NMR (COSY, HSQC) .
Safety and Handling
Advanced Question: Q. What hazard mitigation strategies are critical when handling this compound in high-throughput synthesis? Answer:
- PPE: Use OV/AG/P99 respirators for aerosolized particles and nitrile gloves to prevent dermal exposure .
- Waste disposal: Neutralize cyanide-containing byproducts before aqueous disposal to avoid environmental contamination.
- Engineering controls: Implement fume hoods with HEPA filters and secondary containment for spills .
Biological Activity Evaluation
Advanced Question: Q. How can researchers design assays to evaluate the biochemical activity of this compound derivatives? Answer:
- In vitro enzyme inhibition assays: Target kinases or NAD-dependent enzymes, given nicotinonitrile’s structural similarity to NAD precursors .
- Cell-based assays: Use fluorescent probes (e.g., ATPase activity markers) to quantify cytotoxicity or metabolic interference.
- Structure-activity relationship (SAR) studies: Modify the pyrrolidine or nitrile groups to assess pharmacophore requirements .
Computational Modeling
Advanced Question: Q. What computational approaches predict the reactivity of this compound in nucleophilic environments? Answer:
- DFT calculations (e.g., B3LYP/6-31G*) model charge distribution and frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Molecular dynamics (MD) simulations assess solvation effects on reaction pathways.
- Docking studies evaluate binding affinity with biological targets (e.g., enzyme active sites) .
Stability and Degradation
Advanced Question: Q. What factors influence the hydrolytic stability of this compound under physiological conditions? Answer:
- pH dependence: The nitrile group hydrolyzes to amides or carboxylic acids in acidic/basic conditions.
- Temperature: Accelerated degradation studies (40–60°C) quantify half-life using LC-MS.
- Enzymatic catalysis: Esterases or cytochrome P450 enzymes may mediate metabolic degradation .
Data Contradiction Analysis
Advanced Question: Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound? Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
